

# Spectral Analysis of 3-Pyridylacetic Acid Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	3-Pyridylacetic acid hydrochloride	
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This technical guide provides a comprehensive overview of the spectral data for **3- Pyridylacetic acid hydrochloride** (CAS 6419-36-9), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties.

#### Introduction

**3-Pyridylacetic acid hydrochloride** is a pyridine derivative with significant applications in the synthesis of various active pharmaceutical ingredients. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and process monitoring in research and manufacturing environments. This guide presents a detailed compilation of its <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data, alongside the methodologies for their acquisition.

## **Spectroscopic Data**

The following tables summarize the key quantitative spectral data for **3-Pyridylacetic acid hydrochloride**.

#### <sup>1</sup>H NMR Spectral Data

Proton NMR spectra of **3-Pyridylacetic acid hydrochloride** have been recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) and deuterium oxide (D<sub>2</sub>O). The chemical shifts ( $\delta$ ) are reported



in parts per million (ppm) relative to a standard reference.

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ, ppm) for **3-Pyridylacetic acid hydrochloride**.

Protons	DMSO-d <sub>6</sub> (399.65 MHz)[1]	D <sub>2</sub> O (89.56 MHz)[1]
H-2	8.937	8.80
H-6	8.892	8.77
H-4	8.577	8.601
H-5	8.095	8.100
-CH <sub>2</sub> -	4.013	4.059

## <sup>13</sup>C NMR Spectral Data

While explicit <sup>13</sup>C NMR data for **3-Pyridylacetic acid hydrochloride** is not readily available in the public domain, data for the free base, 3-pyridylacetic acid, provides a close approximation. The following data was obtained from a <sup>1</sup>H-<sup>13</sup>C Heteronuclear Single Quantum Coherence (HSQC) spectrum in D<sub>2</sub>O.

Table 2:  $^{13}$ C NMR Chemical Shifts ( $\delta$ , ppm) for 3-Pyridylacetic acid (Free Base) in D<sub>2</sub>O (600 MHz).[2]

Carbon	Chemical Shift (δ, ppm)
C-6	151.08
C-2	148.73
C-4	141.43
C-5	126.90
-CH <sub>2</sub> -	44.15
C=O	Not reported in HSQC
C-3	Not reported in HSQC



Note: The chemical shifts of the quaternary carbons (C=O and C-3) are not observed in a standard HSQC experiment.

#### Infrared (IR) Spectral Data

Infrared spectroscopy data for **3-Pyridylacetic acid hydrochloride** is available, typically acquired using a potassium bromide (KBr) disc or as a nujol mull. Specific peak frequencies are crucial for identifying functional groups. While a complete list of absorption bands was not found in the available search results, the expected characteristic absorptions are outlined below based on the structure of the molecule.

Table 3: Expected Characteristic IR Absorption Ranges for **3-Pyridylacetic acid hydrochloride**.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H stretch (Carboxylic acid)	3300-2500 (broad)
C-H stretch (Aromatic)	3100-3000
C-H stretch (Aliphatic)	3000-2850
C=O stretch (Carboxylic acid)	1730-1700
C=C and C=N stretch (Aromatic ring)	1600-1475
C-O stretch (Carboxylic acid)	1300-1200
O-H bend (Carboxylic acid)	1440-1395 and 950-910

#### **Experimental Protocols**

The following sections detail the generalized experimental methodologies for obtaining the NMR and IR spectra of **3-Pyridylacetic acid hydrochloride**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A small quantity of **3-Pyridylacetic acid hydrochloride** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) in



a standard 5 mm NMR tube. Complete dissolution should be ensured, with gentle vortexing if necessary.

Instrumentation and Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-resolution NMR spectrometer, with typical frequencies ranging from 300 to 600 MHz for the proton channel. For <sup>1</sup>H NMR in DMSO-d<sub>6</sub>, the residual solvent peak at ~2.50 ppm is often used as an internal reference. For D<sub>2</sub>O, an external or internal standard may be used. <sup>13</sup>C NMR spectra are typically acquired with proton decoupling to simplify the spectrum.

#### Infrared (IR) Spectroscopy

KBr Pellet Method: Approximately 1-2 mg of finely ground **3-Pyridylacetic acid hydrochloride** is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.

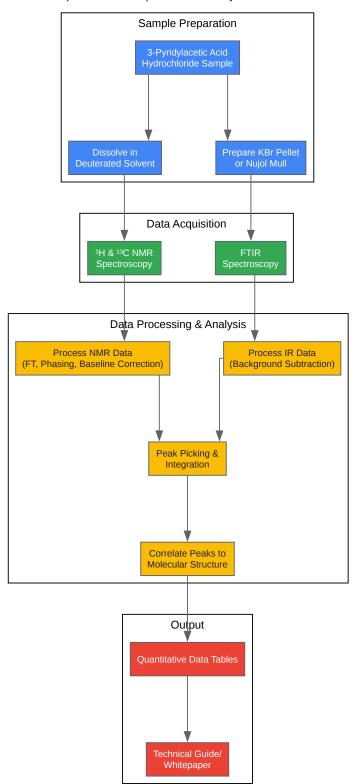
Nujol Mull Method: A small amount of the solid sample is ground to a fine powder and then a few drops of Nujol (mineral oil) are added to create a thick paste (mull). This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis.

Instrumentation and Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the mid-infrared range (4000-400 cm<sup>-1</sup>). A background spectrum of the KBr pellet or Nujol on salt plates is recorded separately and subtracted from the sample spectrum.

### **Workflow and Data Analysis**

The process of obtaining and interpreting the spectral data for **3-Pyridylacetic acid hydrochloride** can be visualized as a logical workflow.





Spectral Data Acquisition and Analysis Workflow

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Spectral data acquisition and analysis workflow.



This diagram illustrates the sequential steps from sample preparation to the final generation of a technical report, highlighting the distinct pathways for NMR and IR analysis that converge during data interpretation.

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#### References

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- 2. 3-Pyridineacetic acid | C7H7NO2 | CID 108 PubChem [pubchem.ncbi.nlm.nih.gov]
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